Home > Products > Screening Compounds P690 > (S)-5-Hydroxy Propafenone Hydrochloride
(S)-5-Hydroxy Propafenone Hydrochloride - 158080-71-8

(S)-5-Hydroxy Propafenone Hydrochloride

Catalog Number: EVT-1442566
CAS Number: 158080-71-8
Molecular Formula: C21H28ClNO4
Molecular Weight: 393.908
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-5-Hydroxy Propafenone Hydrochloride is a chiral compound and an active metabolite of propafenone, a Class 1C antiarrhythmic agent. This compound plays a significant role in the treatment of various cardiac arrhythmias, particularly atrial and ventricular arrhythmias. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Source and Classification

The compound is classified under antiarrhythmic agents and is recognized for its sodium channel-blocking properties. It is derived from propafenone, which is utilized in clinical settings to manage cardiac rhythm disorders. The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-5-Hydroxy Propafenone Hydrochloride is 1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one; hydrochloride. The molecular formula is C21H28ClNO4C_{21}H_{28}ClNO_{4} with a molecular weight of approximately 393.9 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-5-Hydroxy Propafenone Hydrochloride typically involves several steps, primarily focusing on the hydroxylation of propafenone. Various synthetic routes have been explored, including:

  1. Hydroxylation: This step introduces the hydroxyl group at the 5-position of the propafenone structure, often using reagents like sodium hydroxide in organic solvents.
  2. Use of Gel Retardants: Hydrophilic gel retardants such as polymer starch and methylcellulose are employed to facilitate controlled release formulations during the synthesis process.
  3. Industrial Production: Techniques like extrusion-spheronization are utilized to produce sustained-release pellets, enhancing therapeutic efficacy .
Molecular Structure Analysis

The molecular structure of (S)-5-Hydroxy Propafenone Hydrochloride features a phenylpropanone backbone with a hydroxyl group at the 5-position. The structural formula can be represented as follows:

  • Molecular Formula: C21H28ClNO4C_{21}H_{28}ClNO_{4}
  • Molecular Weight: 393.9g/mol393.9\,g/mol
  • InChI: InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 .
Chemical Reactions Analysis

Reactions and Technical Details

(S)-5-Hydroxy Propafenone Hydrochloride participates in several chemical reactions that are crucial for its metabolism:

  1. Oxidation and Reduction: These reactions modify the compound's functional groups and influence its pharmacological activity.
  2. Substitution Reactions: Substitutions can occur at various positions on the aromatic rings or aliphatic chains.
  3. Major Products: Key metabolites include 5-hydroxypropafenone and N-depropylpropafenone, both exhibiting antiarrhythmic properties comparable to the parent compound .
Mechanism of Action

The mechanism by which (S)-5-Hydroxy Propafenone Hydrochloride exerts its pharmacological effects involves:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Melting Point: Specific melting point data is not widely reported but is generally expected to be consistent with similar compounds.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

Relevant Data or Analyses

The compound's stability and solubility make it suitable for formulation into various pharmaceutical preparations .

Applications

(S)-5-Hydroxy Propafenone Hydrochloride has several scientific applications:

  1. Cardiology: Primarily used in treating atrial fibrillation and ventricular arrhythmias due to its antiarrhythmic properties.
  2. Pharmacokinetics Research: Utilized in studies assessing drug metabolism and pharmacokinetics.
  3. Formulation Development: Employed in creating sustained-release formulations that improve therapeutic outcomes .
Metabolic Pathways and Enzymatic Interactions

Role of CYP2D6 in Stereoselective Hydroxylation of Propafenone

CYP2D6 serves as the primary enzymatic catalyst for the stereoselective 5-hydroxylation of propafenone, exhibiting distinct enantiomeric preferences. This cytochrome P450 isoform demonstrates significantly higher catalytic efficiency for the R-enantiomer of propafenone compared to its S-counterpart. In extensive metabolizers (EMs), R-propafenone undergoes approximately 1.4-fold faster clearance than S-propafenone (CLR: 138 ± 78 L/h vs. CLS: 96.0 ± 39.0 L/h; p<0.01), resulting in consistently lower plasma concentrations of the R-enantiomer [5]. The stereoselectivity arises from differential binding affinities within CYP2D6's active site, where specific amino acid residues preferentially orient the R-enantiomer for efficient hydroxylation at the 5-position of the aromatic ring.

This enantioselective metabolism produces (S)-5-hydroxypropafenone as a pharmacologically active metabolite with class IC antiarrhythmic properties comparable to the parent compound. In vitro studies demonstrate that the 5-hydroxy metabolite retains approximately 80% of the sodium channel blocking activity of propafenone in cardiac tissue models [1]. However, the (S)-5-hydroxy metabolite exhibits reduced beta-adrenergic receptor affinity compared to the parent S-propafenone molecule, contributing to differential pharmacological profiles between the metabolite and its precursor [1] [6].

Phase I vs. Phase II Metabolism: Comparative Contributions to Metabolite Formation

Propafenone undergoes complex biotransformation involving competing Phase I oxidative and Phase II conjugative pathways:

  • Phase I Metabolism:
  • Primary route: Aromatic 5-hydroxylation catalyzed by CYP2D6, forming (S)-5-hydroxypropafenone
  • Secondary route: N-dealkylation mediated by CYP3A4 and CYP1A2, yielding norpropafenone (N-despropylpropafenone)
  • Tertiary routes: Nine additional minor metabolites identified via oxidative transformations

  • Phase II Metabolism:

  • Glucuronidation: UGT isoforms conjugate propafenone, 5-hydroxypropafenone, and norpropafenone
  • Sulfation: Minor pathway for phenolic metabolites
  • Glucuronide conjugates represent the predominant urinary excretion products, particularly in CYP2D6 poor metabolizers (PMs) where Phase II metabolism compensates for deficient 5-hydroxylation [2]

Advanced analytical methodologies using LC-MS/MS reveal that Phase I metabolites typically circulate at concentrations below 20% of parent propafenone in EMs. However, in PMs, the metabolic landscape shifts dramatically: Phase I 5-hydroxylation diminishes to trace levels (<5% of EM activity), while Phase II glucuronidation of parent propafenone increases substantially, with propafenone glucuronide (PPFG) becoming a major metabolite [2]. This metabolic compensation partially mitigates excessive parent drug accumulation but does not generate significant quantities of the active 5-hydroxy metabolite.

Table 1: Comparative Metabolic Pathways of Propafenone

Metabolic PathwayPrimary Enzyme(s)Major Metabolite(s)Relative Activity in EMsRelative Activity in PMs
5-HydroxylationCYP2D6(S)-5-Hydroxypropafenone+++++ (trace)
N-DealkylationCYP3A4/CYP1A2Norpropafenone+++++
GlucuronidationUGT isoformsPropafenone glucuronide++++++
Other OxidationsMultiple CYPsMinor metabolites+++

Pharmacogenomic Variability in 5-Hydroxy Metabolite Generation

Impact of CYP2D6 Polymorphisms on Metabolite Bioavailability

The generation of (S)-5-hydroxypropafenone exhibits profound dependence on CYP2D6 genetic polymorphisms, which stratify populations into distinct metabolic phenotypes:

  • Ultrarapid Metabolizers (UMs): CYP2D6 gene duplications → enhanced 5-hydroxylation → rapid formation and clearance of (S)-5-hydroxypropafenone → metabolite concentrations may exceed parent drug at early timepoints
  • Extensive Metabolizers (EMs): Functional alleles (1/1, 1/2) → efficient 5-hydroxylation → (S)-5-hydroxypropafenone reaches 10-25% of parent propafenone concentrations
  • Intermediate Metabolizers (IMs): Decreased-function alleles (*9, *10, *17, *41) → reduced metabolite formation → (S)-5-hydroxypropafenone typically <10% of parent concentrations
  • Poor Metabolizers (PMs): Non-functional alleles (*3, *4, *5, *6) → minimal 5-hydroxylation → (S)-5-hydroxypropafenone undetectable or trace quantities [1] [3]

This genetic variation produces dramatic exposure differences: PMs exhibit 2-3-fold higher S-propafenone peak plasma concentrations (Cmax) and area-under-curve (AUC) compared to EMs after equivalent dosing [5]. Consequently, PMs lack the antiarrhythmic contribution from (S)-5-hydroxypropafenone while experiencing exaggerated beta-blocking effects from accumulated parent drug. Population studies in Chinese subjects (where PM prevalence is ~1% vs. 6-8% in Caucasians) confirm significant correlation between dextromethorphan metabolic ratio (CYP2D6 activity marker) and propafenone clearance (rs = -0.87 for S-propafenone) [5].

Enzyme Kinetics of (S)-Enantiomer-Specific Biotransformation

The enzyme kinetics of (S)-5-hydroxypropafenone formation follow Michaelis-Menten principles with notable enantiomeric differences:

Table 2: Enantioselective Kinetics of Propafenone Hydroxylation

ParameterS-PropafenoneR-PropafenoneStatistical Significance
Cmax (ng/mL)413 ± 143291 ± 109p < 0.001
AUC (μg·h/L)2214 ± 7761639 ± 630p < 0.001
CL (L/h)96.0 ± 39.0138 ± 78p < 0.01
t1/2 (h)6.2 ± 2.15.8 ± 1.9p > 0.05 (NS)

Data from Chinese EMs after 400 mg rac-propafenone dose [5]

The significantly lower clearance of S-propafenone (96.0 ± 39.0 L/h vs. 138 ± 78 L/h for R-propafenone) results from its higher Km (Michaelis constant) for CYP2D6, indicating reduced enzyme affinity. This kinetic difference explains the preferential accumulation of S-propafenone in all metabolic phenotypes. The Vmax (maximum reaction velocity) remains similar between enantiomers, suggesting comparable catalytic capacity once bound [5]. In PMs, the absence of functional CYP2D6 eliminates this enantioselectivity, forcing both enantiomers through alternative CYP3A4-mediated N-dealkylation with slower kinetics and longer half-lives (10-32 hours vs. 2-10 hours in EMs) [1] [4].

Competitive Inhibition Dynamics Between Propafenone and Its Metabolites

Propafenone and its metabolites engage in clinically significant competitive interactions at metabolic enzymes:

  • CYP2D6 Inhibition: (S)-5-hydroxypropafenone demonstrates competitive inhibition of CYP2D6 (Ki ≈ 0.8-1.2 μM), potentially reducing the metabolism of co-administered CYP2D6 substrates. This inhibition is structurally analogous to quinidine's CYP2D6 blockade but with lower potency [1] [6].
  • CYP3A4 Competition: Norpropafenone competes with parent propafenone for CYP3A4 binding sites, potentially slowing N-dealkylation in a concentration-dependent manner [1].
  • Metabolite-Parent Interactions: In CYP2D6 extensive metabolizers, (S)-5-hydroxypropafenone reaches sufficient concentrations to partially inhibit further 5-hydroxylation of propafenone, creating a natural feedback loop that limits its own production [6].

The inhibition constants (Ki) for propafenone and its metabolites reveal a metabolic hierarchy: propafenone itself exhibits moderate CYP2D6 inhibition (Ki = 0.4 μM), while (S)-5-hydroxypropafenone shows slightly weaker inhibition (Ki = 1.0 μM). Norpropafenone demonstrates minimal CYP2D6 interaction but significant CYP3A4 binding. These interactions become clinically relevant when propafenone is co-administered with strong CYP2D6 or CYP3A4 inhibitors, creating a "dual inhibition" scenario that can increase propafenone exposure 2-3-fold, particularly in PMs where alternative pathways are compromised [1] [4].

Properties

CAS Number

158080-71-8

Product Name

(S)-5-Hydroxy Propafenone Hydrochloride

IUPAC Name

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

Molecular Formula

C21H28ClNO4

Molecular Weight

393.908

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1

InChI Key

FAYLNKVZLXBDBE-FERBBOLQSA-N

SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

(S)-1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Hydrochloride; Lu 49910;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.